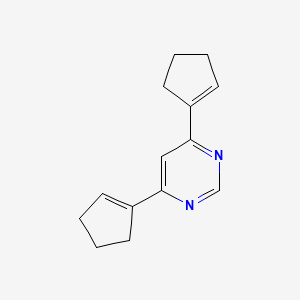
4,6-Di(cyclopenten-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Di(cyclopenten-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclopentenyl groups at the 4 and 6 positions. Pyrimidines are known for their significant role in various biological processes and their presence in many pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di(cyclopenten-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentenyl-substituted precursors with pyrimidine derivatives. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process may include steps such as:
Preparation of Cyclopentenyl Precursors: Using formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate.
Cyclization Reaction: The cyclopentenyl precursors are then reacted with pyrimidine derivatives under controlled conditions, often involving catalysts and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Di(cyclopenten-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Applications De Recherche Scientifique
4,6-Di(cyclopenten-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,6-Di(cyclopenten-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and CDK2 inhibition.
Pyrimido[4,5-d]pyrimidine: Studied for its diverse biological efficacy.
Azinyl Azolyl Pyrimidines: Investigated for their hybrid structures and potential biological activities.
Uniqueness: 4,6-Di(cyclopenten-1-yl)pyrimidine is unique due to its specific substitution pattern with cyclopentenyl groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
4,6-di(cyclopenten-1-yl)pyrimidine |
InChI |
InChI=1S/C14H16N2/c1-2-6-11(5-1)13-9-14(16-10-15-13)12-7-3-4-8-12/h5,7,9-10H,1-4,6,8H2 |
Clé InChI |
IPNTXDNBFAPDLP-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)C2=CC(=NC=N2)C3=CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















